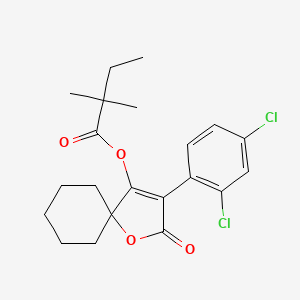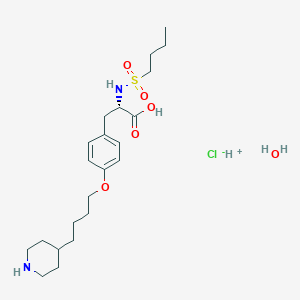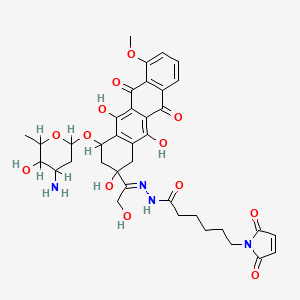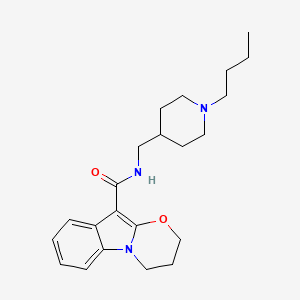
15-Deoxy-Delta-12,14-Prostaglandin J2
Übersicht
Beschreibung
15-Deoxy-Delta12,14-Prostaglandin J2 ist ein natürlich vorkommendes Cyclopentenon-Prostaglandin, das aus Prostaglandin D2 gewonnen wird. Es ist bekannt für seine starken entzündungshemmenden und antitumorigen Eigenschaften. Diese Verbindung ist ein endogener Ligand für den Peroxisomenproliferator-aktivierten Rezeptor gamma, der eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt .
Wissenschaftliche Forschungsanwendungen
15-Deoxy-Delta12,14-Prostaglandin J2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen organischen Synthesen verwendet. In der Biologie wird es auf seine Rolle bei der Modulation von Entzündungen und Zellproliferation untersucht. In der Medizin wird es auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen und Krebs untersucht. Darüber hinaus hat es industrielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und anderen Arzneimitteln .
Wirkmechanismus
Der Wirkmechanismus von 15-Deoxy-Delta12,14-Prostaglandin J2 beinhaltet seine Interaktion mit dem Peroxisomenproliferator-aktivierten Rezeptor gamma. Diese Interaktion führt zur Modulation verschiedener Signalwege, einschließlich der Hemmung des Nuclear Factor kappa-light-chain-enhancer of activated B cells-Signalwegs. Dies führt zur Unterdrückung von Entzündungen und zur Induktion von Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
The primary target of 15d-PGJ2 is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . 15d-PGJ2 is a natural agonist of PPAR-γ .
Mode of Action
15d-PGJ2 interacts with its primary target, PPAR-γ, by binding to the receptor with high affinity . This interaction triggers the PPAR-γ signaling pathway, leading to various cellular responses . Interestingly, 15d-PGJ2 also elicits PPAR-γ-independent inhibition of Nuclear Factor-kappa B (NF-κB) dependent transcription .
Biochemical Pathways
The activation of PPAR-γ by 15d-PGJ2 leads to the modulation of various biochemical pathways. It has been reported to inhibit the induction of inflammatory response genes, including inducible Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor alpha (TNF-α), in a PPAR-γ-dependent manner . Furthermore, 15d-PGJ2 has been shown to regulate the inflammatory response in vivo .
Result of Action
The action of 15d-PGJ2 results in various molecular and cellular effects. It has been reported to exert anti-tumor, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects . It induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also promotes differentiation of fibroblasts to adipocytes .
Action Environment
Biochemische Analyse
Biochemical Properties
15-Deoxy-delta-12,14-prostaglandin J2 plays a significant role in biochemical reactions. It acts as an endogenous electrophile and can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins that play a key role in the regulation of the intracellular signaling pathways .
Cellular Effects
This compound has been found to regulate inflammatory response in vivo . It inhibits cell growth and induces apoptosis in a number of different cancer cells . It also inhibits the proliferation of cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its electrophilic α,β-unsaturated ketone moiety present in its cyclopentenone ring . This allows it to act as an endogenous electrophile and covalently react with critical cellular nucleophiles .
Dosage Effects in Animal Models
It has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival .
Metabolic Pathways
This compound is a metabolite of prostaglandin D2 . It is produced during inflammatory processes .
Subcellular Localization
There are specific binding sites of this compound in the plasma membrane of cerebral cortices .
Vorbereitungsmethoden
15-Deoxy-Delta12,14-Prostaglandin J2 kann durch Dehydratisierung von Prostaglandin D2 synthetisiert werden. Der Syntheseweg beinhaltet die Verwendung spezifischer Reaktionsbedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
15-Deoxy-Delta12,14-Prostaglandin J2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
15-Deoxy-Delta12,14-Prostaglandin J2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und seiner starken biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören andere Prostaglandine wie Prostaglandin D2 und Prostaglandin J2. 15-Deoxy-Delta12,14-Prostaglandin J2 zeichnet sich durch seine starken entzündungshemmenden und antitumorigen Eigenschaften aus .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-GODQJPCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043706 | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-55-8 | |
| Record name | 15-Deoxy-Δ12,14-prostaglandin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)













